molecular formula C9H11NO3 B3057895 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester CAS No. 861315-62-0

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester

Cat. No.: B3057895
CAS No.: 861315-62-0
M. Wt: 181.19
InChI Key: JXUSYVMEOHYQAL-UHFFFAOYSA-N
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Description

3-Amino-4-hydroxy-5-methyl-benzoic acid methyl ester is a substituted benzoic acid derivative with functional groups at positions 3 (amino, -NH₂), 4 (hydroxy, -OH), and 5 (methyl, -CH₃) on the aromatic ring, terminated by a methyl ester group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-4-hydroxy-5-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUSYVMEOHYQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269822
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861315-62-0
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861315-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-hydroxy-5-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-amino-4-hydroxy-5-methylbenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester typically involves the esterification of 3-amino-4-hydroxy-5-methyl-benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Products may include 3-amino-4-oxo-5-methyl-benzoic acid methyl ester.

    Reduction: Products may include 3-amino-4-hydroxy-5-methyl-benzylamine.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and participate in various molecular interactions, which can affect its activity and function.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key differences among related benzoic acid methyl esters:

Compound Name Substituents (Positions) Synthesis Method Yield Molecular Weight Key Properties/Applications
Target compound 3-NH₂, 4-OH, 5-CH₃ Not explicitly described High polarity, H-bond donor/acceptor
3-Bromo-4-hydroxy-5-methoxy-benzoic acid methyl ester 3-Br, 4-OH, 5-OCH₃ Bromination, oxidation, esterification 66.4% Bromine increases steric bulk; methoxy enhances lipophilicity
4-(3-Nitro-benzyloxy)benzoic acid methyl ester 4-O-(3-NO₂-benzyl) Alkylation (K₂CO₃, DMF, 70°C) 82% Nitro group confers electron-withdrawing effects; used in intermediate synthesis
3-Amino-5-chloro-4-hydroxy-benzoic acid methyl ester 3-NH₂, 4-OH, 5-Cl 201.61 Chlorine adds electronegativity; potential antimicrobial activity
3-Benzyloxy-5-hydroxy-4-iodo-benzoic acid methyl ester 3-O-benzyl, 4-I, 5-OH 384.17 Iodine increases molecular weight; used in radiopharmaceuticals

Physicochemical Properties

  • Polarity : The target compound’s -NH₂ and -OH groups increase aqueous solubility compared to halogenated analogues (e.g., 3-Br or 4-I derivatives) .
  • Steric Effects : Bulky substituents (e.g., benzyloxy in ) reduce reaction rates in electrophilic substitution due to steric hindrance .
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂ in ) deactivate the aromatic ring, while -NH₂ (electron-donating) enhances reactivity toward electrophiles .

Theoretical and Analytical Insights

  • Density-Functional Theory (DFT): Studies (e.g., ) predict that exact-exchange terms improve thermochemical accuracy, which could model the electronic structure of the target compound’s amino and hydroxy groups .

Key Research Findings

Substituent Position Matters: Moving the methyl group from position 5 (target) to 3 (e.g., methyl 3-amino-4-nitrobenzoate in ) alters steric and electronic profiles, affecting reactivity .

Hydrogen Bonding : Crystal structures (e.g., ) reveal intermolecular N–H⋯O and C–H⋯O bonds, critical for stabilizing solid-state configurations .

Biological Activity

3-Amino-4-hydroxy-5-methyl-benzoic acid methyl ester, commonly referred to as methyl 3-amino-4-hydroxybenzoate, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C8H9NO3 and is structurally characterized by an amino group, a hydroxyl group, and a methyl ester functional group attached to a benzoic acid derivative. The synthesis typically involves the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst .

Biological Activity

1. Antimicrobial Properties:
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

2. Anticancer Activity:
The compound has been investigated for its anticancer properties. In vitro studies revealed that it can inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of key signaling pathways such as Akt/NFκB. Specifically, it was shown to decrease the levels of phosphorylated Akt and inhibit NFκB transcriptional activity, which are critical in cancer cell survival .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation: The compound interferes with cell cycle progression in cancer cells, leading to reduced cell viability.
  • Induction of Apoptosis: It activates apoptotic pathways by influencing mitochondrial membrane permeability and caspase activation.
  • Modulation of Signaling Pathways: The compound targets critical survival pathways including the Akt/NFκB pathway, which is often upregulated in cancer cells .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains found that methyl 3-amino-4-hydroxybenzoate exhibited significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, showcasing its potential as an alternative antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anticancer Potential
In a study involving prostate cancer cell lines (LNCaP), treatment with the compound resulted in a notable decrease in cell viability and induction of apoptosis. The effects were quantified using flow cytometry and Western blot analysis.

Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
Control1005
108015
255040

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester
Reactant of Route 2
3-amino-4-hydroxy-5-methyl-benzoic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.